molecular formula C8H5Cl2FO3S B13272008 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride

Cat. No.: B13272008
M. Wt: 271.09 g/mol
InChI Key: HLSQEFQXFMPSLV-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride is a multifunctional aromatic compound featuring both a chlorosulfonyl (-SO₂Cl) and a benzoyl chloride (-COCl) group. The molecule also contains fluorine and methyl substituents at the 2- and 5-positions, respectively. This dual reactivity makes it valuable in synthesizing sulfonamides, esters, and other derivatives for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H5Cl2FO3S

Molecular Weight

271.09 g/mol

IUPAC Name

3-chlorosulfonyl-2-fluoro-5-methylbenzoyl chloride

InChI

InChI=1S/C8H5Cl2FO3S/c1-4-2-5(8(9)12)7(11)6(3-4)15(10,13)14/h2-3H,1H3

InChI Key

HLSQEFQXFMPSLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Starting Material: 5-fluoro-4-methylbenzoic acid or its esters.
  • Chlorosulfonation: The aromatic ring undergoes electrophilic substitution with chlorosulfonic acid (HSO3Cl) under controlled temperature (typically 60-80°C). The reaction introduces the chlorosulfonyl group (-SO2Cl) ortho or para to existing substituents, favoring the position dictated by directing effects of fluorine and methyl groups.
  • Conversion to Benzoyl Chloride: The sulfonylated intermediate is then converted to the benzoyl chloride via reaction with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.

Reaction conditions:

Step Reagents Temperature Duration Notes
Chlorosulfonation Chlorosulfonic acid 60-80°C Several hours Ensures complete sulfonation
Chlorination to benzoyl chloride Thionyl chloride Reflux (~70°C) 2-4 hours Converts sulfonic acid to acyl chloride

Key points:

  • The reaction is exothermic; temperature control is critical.
  • Excess chlorosulfonic acid enhances sulfonation efficiency.
  • Post-reaction purification involves distillation or recrystallization.

Fluorination of Chlorinated Benzoyl Precursors

In some cases, fluorination is achieved via nucleophilic substitution or electrophilic fluorination of chlorinated intermediates. The patent CN103073418A describes fluorination of 2,3-dichlorobenzoyl chloride derivatives using potassium fluoride (KF) in organic solvents with phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB).

Fluorination Process:

  • Reagents: Potassium fluoride (KF), phase transfer catalyst.
  • Solvent: N,N-Dimethylacetamide (DMAc) or similar polar aprotic solvents.
  • Conditions: Elevated temperature (~150°C), stirring for 10 hours until completion.
  • Outcome: Selective replacement of chlorine with fluorine at the desired position, yielding 2-fluoro-3-chlorobenzoyl chloride.

Reaction Scheme:

2,3-Dichlorobenzoyl chloride + KF (phase transfer catalyst) → 2-fluoro-3-chlorobenzoyl chloride

Alternative Synthetic Routes

a. Direct Fluorination of Benzoyl Chlorides:

Direct fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed, but these methods often lack regioselectivity and may require further purification.

b. Multi-step Synthesis via Nitrile Intermediates:

As detailed in patent CN105297297A, nitrile derivatives such as 2,3-dichlorobenzonitrile can be fluorinated through potassium fluoride, hydrolyzed to the corresponding acid, and then converted to benzoyl chloride.

Summary of Key Parameters and Data

Method Starting Material Fluorination Agent Chlorosulfonation Agent Conversion to Benzoyl Chloride Yield (%) Notes
Method 1 5-fluoro-4-methylbenzoic acid Chlorosulfonic acid Thionyl chloride Thionyl chloride 70-85 Industrial scale, environmentally friendly
Method 2 2,3-Dichlorobenzoyl chloride Potassium fluoride - - 60-75 regioselective fluorination
Method 3 2,3-Dichlorobenzonitrile KF, phase transfer catalyst - Hydrolysis + SOCl2 65-80 via nitrile intermediate

Notes on Optimization and Industrial Application

  • Selectivity: Fluorination at specific positions is controlled by the choice of reagents and reaction conditions, with phase transfer catalysis improving regioselectivity.
  • Purity: High-purity intermediates (>99%) are achievable via recrystallization and distillation.
  • Safety: Handling chlorosulfonic acid and thionyl chloride requires strict safety protocols due to their corrosiveness and toxicity.
  • Scale-up: Continuous flow reactors enhance safety, yield, and reproducibility for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl chlorides or sulfones using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfones: Formed by reduction reactions

Scientific Research Applications

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can further undergo chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Not Provided C₈H₅Cl₂FO₃S 271.07 (calculated) Chlorosulfonyl, benzoyl chloride, F, CH₃
3-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid 1242339-12-3 C₇H₃Cl₂FO₄S 273.07 Chlorosulfonyl, carboxylic acid, F, Cl
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride 261763-03-5 C₈H₂Cl₂F₄O 261.01 Trifluoromethyl, benzoyl chloride, F, Cl
3-(Chlorosulfonyl)-4-methylbenzoyl chloride 547739-67-3 C₈H₆Cl₂O₃S 253.10 Chlorosulfonyl, benzoyl chloride, CH₃
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride 1481595-14-5 C₉H₉Cl₂NO₄S 298.15 Sulfonyl chloride, methoxy, methylcarbamoyl
Key Observations:
  • Reactivity : The target compound’s dual electrophilic sites (SO₂Cl and COCl) distinguish it from analogues like 3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 261763-03-5), which lacks the sulfonyl chloride group . This dual functionality enables sequential nucleophilic substitutions, expanding its utility in multi-step syntheses.
  • Substituent Effects: The methyl group at the 5-position enhances steric stability compared to 3-(chlorosulfonyl)-4-methylbenzoyl chloride (CAS 547739-67-3), where the methyl group is meta to the sulfonyl chloride .

Biological Activity

3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride is a specialized compound within the class of sulfonyl chlorides, characterized by its unique functional groups that enhance its reactivity. This article delves into the biological activity of this compound, exploring its potential applications in pharmaceuticals and agrochemicals, as well as its interactions with biological systems.

The molecular formula of this compound is C8H6ClO3S, with a molecular weight of approximately 271.09 g/mol. The structure comprises a chlorosulfonyl group, a fluorine atom, and a methyl substituent on a benzoyl framework, which collectively influence its chemical reactivity and biological properties.

Potential Applications

  • Agrochemicals : The compound may serve as an intermediate in the synthesis of herbicides or fungicides due to its reactive nature and potential antimicrobial properties.
  • Pharmaceuticals : Similar compounds have shown efficacy in modifying biomolecules, potentially leading to new therapeutic agents.

The biological activity of chlorosulfonyl compounds often involves the following mechanisms:

  • Electrophilic Reactions : The chlorosulfonyl group acts as an electrophile, allowing it to react with nucleophiles in biological molecules such as proteins and nucleic acids.
  • Substitution Reactions : These reactions can lead to the formation of sulfonamides or other derivatives that may exhibit modified biological activities.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences among various chlorosulfonyl compounds:

Compound NameCAS NumberUnique Features
This compoundTBDContains both chlorosulfonyl and fluorine substituents
5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride2137706-89-7Different position of chlorosulfonyl group
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride1602712-84-4Additional chlorine substituent

This table illustrates how variations in substituent positions can influence the reactivity and potential biological activities of these compounds.

Case Studies and Research Findings

While direct case studies on this compound are scarce, research on related compounds provides insights into their potential effects:

  • Antimicrobial Studies : Compounds with similar functional groups have demonstrated promising results against various pathogenic microorganisms. For instance, studies have shown that halogenated flavonoids exhibit significant bactericidal activity without adversely affecting beneficial gut microbiota .
  • Biochemical Interaction Studies : Research indicates that chlorosulfonyl compounds can interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modification of these pathways. Understanding these interactions is crucial for assessing safety and efficacy in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride?

  • Methodology : The compound is synthesized via chlorination of the corresponding benzoic acid derivative. A common approach involves reacting 3-(chlorosulfonyl)-2-fluoro-5-methylbenzoic acid with oxalyl chloride (or thionyl chloride) in anhydrous dichloromethane or toluene. Catalytic DMF (0.1–1.0 mol%) is often added to accelerate the reaction. The mixture is stirred at room temperature for 4–6 hours, followed by solvent removal under reduced pressure .
  • Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the sulfonyl chloride and benzoyl chloride groups.

Q. How is the compound characterized to confirm its purity and structure?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions (e.g., fluorine at C2, methyl at C5). The sulfonyl chloride (SO2ClSO_2Cl) and benzoyl chloride (COClCOCl) groups show distinct chemical shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ or [M-Cl]+^+) and isotopic patterns due to chlorine and fluorine .
  • Elemental Analysis : Carbon, hydrogen, sulfur, and chlorine content are validated against theoretical values.

Q. What are the stability and storage recommendations for this compound?

  • Stability : The compound is highly moisture-sensitive due to its sulfonyl chloride and benzoyl chloride functional groups. Exposure to humidity leads to hydrolysis, forming sulfonic and benzoic acids .
  • Storage : Store under inert gas (argon or nitrogen) at –20°C in sealed, desiccated containers. Use amber glass vials to minimize light-induced degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Electrophilic Centers : The sulfonyl chloride (SO2ClSO_2Cl) and benzoyl chloride (COClCOCl) groups act as electrophilic sites. The fluorine at C2 exerts an electron-withdrawing effect, enhancing the electrophilicity of the benzoyl chloride. Steric hindrance from the methyl group at C5 may influence regioselectivity in reactions .
  • Reaction Pathways : In amine coupling, sulfonyl chloride reacts first due to higher electrophilicity, followed by benzoyl chloride. Solvent polarity (e.g., DMF vs. THF) modulates reaction rates .

Q. How can synthetic yields be optimized for large-scale production?

  • Critical Parameters :

  • Catalyst Loading : DMF (0.5–1.0 mol%) maximizes conversion of the benzoic acid to the acyl chloride.
  • Temperature : Maintaining 20–25°C prevents side reactions (e.g., decomposition or dimerization).
  • Workup : Rapid solvent removal under vacuum minimizes exposure to ambient moisture .
    • Case Study : A scaled-up synthesis (10 mmol) achieved 85% yield using oxalyl chloride in toluene with 0.5 mol% DMF .

Q. What computational methods predict the compound’s reactivity in complex reactions?

  • DFT Studies : Density functional theory (DFT) calculates the electron density at reactive sites. For example, the LUMO energy of the sulfonyl chloride group correlates with its susceptibility to nucleophilic attack .
  • Molecular Dynamics : Simulations model solvation effects and transition states in reactions with amines or alcohols .

Q. How are impurities identified and quantified during synthesis?

  • Analytical Workflow :

  • HPLC-MS : Detects hydrolyzed byproducts (e.g., sulfonic acid derivatives) with a C18 column and acetonitrile/water gradient.
  • Titration : Karl Fischer titration quantifies residual moisture in the final product (<0.1% w/w) .
    • Example : A study identified 3-fluoro-5-methylbenzoic acid (0.3–0.5% impurity) via reverse-phase HPLC with UV detection at 254 nm .

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